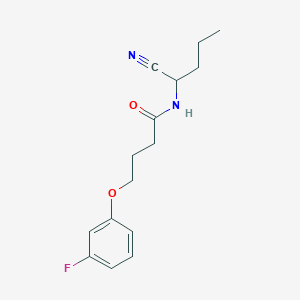
N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide, also known as CFN-99529, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide exerts its effects through the inhibition of certain ion channels, including the voltage-gated sodium channels and the transient receptor potential channels. These channels play a crucial role in various physiological processes, including the transmission of nerve impulses and the regulation of cellular calcium levels. By inhibiting these channels, N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide can modulate these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide has been shown to have various biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cell proliferation, and the induction of apoptosis. These effects have been observed in various cell lines and animal models, suggesting that N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide could have potential therapeutic benefits in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide is its specificity for certain ion channels, which allows for targeted modulation of physiological processes. However, one of the limitations of N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide is its potential toxicity, which could limit its therapeutic applications. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide. One area of interest is the development of more potent and selective inhibitors of ion channels, which could lead to the development of new treatments for various diseases. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide, which could inform the development of more effective and safer drug candidates.
Métodos De Síntesis
N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide can be synthesized through a series of chemical reactions involving 4-(3-fluorophenoxy)butanoic acid and 1-cyanobutane. The synthesis process involves the use of various reagents and solvents, including N,N-dimethylformamide, triethylamine, and acetic anhydride. The final product is obtained through a purification process involving column chromatography.
Aplicaciones Científicas De Investigación
N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and cancer research. In neuroscience, N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide has been shown to inhibit the activity of certain ion channels, which could lead to the development of new treatments for neurological disorders. In pharmacology, N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer.
Propiedades
IUPAC Name |
N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-2-5-13(11-17)18-15(19)8-4-9-20-14-7-3-6-12(16)10-14/h3,6-7,10,13H,2,4-5,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEJTSFVUVIWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CCCOC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

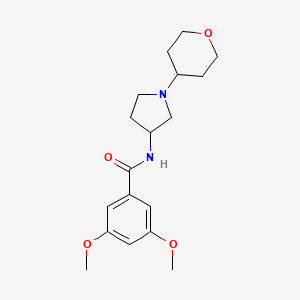
![N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2785233.png)
![3-(Trifluoromethyl)phenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate](/img/structure/B2785235.png)
![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2785236.png)
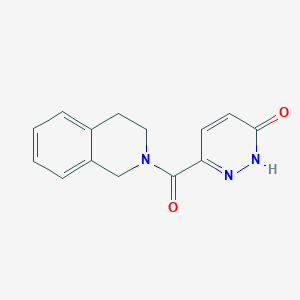

![N-cyclohexyl-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2785243.png)
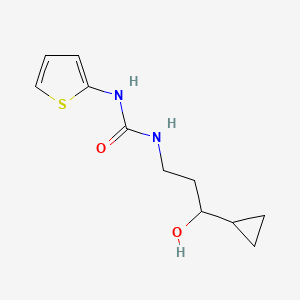
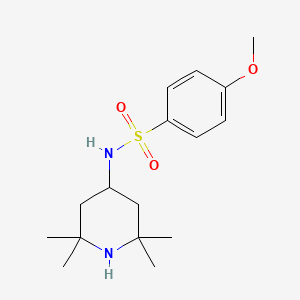
![[3-(3,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2785251.png)
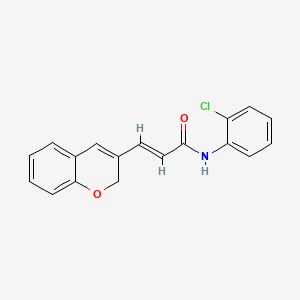
![N-(2-(dimethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2785253.png)
![Bis(1-[2-(dimethylamino)ethyl]guanidine), sulfuric acid](/img/structure/B2785254.png)
![(2Z)-3-(4-chlorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2785255.png)